molecular formula C17H20ClN5O3 B3447606 1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine

1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine

Cat. No. B3447606
M. Wt: 377.8 g/mol
InChI Key: AOMKDMBXSXBBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a piperazine derivative and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological activities, including antitumor, antifungal, and antibacterial activities. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine is not fully understood. However, it has been found to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been found to modulate the activity of various receptors, such as the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine has been found to have various biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects. It has also been found to modulate the levels of various neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine in lab experiments include its potential applications in the treatment of various neurological disorders and its wide range of biological activities. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the study of 1-benzyl-4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine. One direction is to further investigate its potential applications in the treatment of neurological disorders. Another direction is to explore its potential applications in the treatment of cancer and infectious diseases. Additionally, further studies should be conducted to better understand its mechanism of action and to improve its synthesis method.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3/c1-13-16(18)17(23(25)26)19-22(13)12-15(24)21-9-7-20(8-10-21)11-14-5-3-2-4-6-14/h2-6H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMKDMBXSXBBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzylpiperazin-1-yl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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